

Luvixasertib's Role in the Spindle Assembly Checkpoint: A Technical Guide

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Compound of Interest

Compound Name: Luvixasertib

Cat. No.: B1434885

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Introduction

Luvixasertib (also known as CFI-402257) is a potent and highly selective, orally bioavailable small molecule inhibitor of the dual-specificity protein kinase TTK (also known as Mps1). TTK is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. In many cancer cells, which are often characterized by genomic instability and aneuploidy, the SAC is a key dependency for survival. By targeting TTK, **Luvixasertib** effectively abrogates the SAC, leading to catastrophic mitotic errors and subsequent cell death in malignant cells. This technical guide provides an in-depth overview of **Luvixasertib**'s mechanism of action, its impact on the SAC signaling pathway, and detailed experimental protocols for its characterization.

Mechanism of Action

Luvixasertib selectively binds to the ATP-binding pocket of TTK, inhibiting its kinase activity.[1] TTK is an essential upstream kinase in the SAC signaling cascade.[2] Its primary role is to phosphorylate downstream targets at the kinetochores of unaligned chromosomes, initiating a signaling cascade that prevents the premature separation of sister chromatids.

The inhibition of TTK by **Luvixasertib** leads to a failure in the recruitment and activation of downstream SAC proteins.[1][3] This inactivation of the SAC allows cells to bypass the mitotic

checkpoint, even in the presence of improperly attached chromosomes.[4][5] The consequence is a premature entry into anaphase, leading to severe chromosome missegregation, the formation of aneuploid daughter cells, and ultimately, apoptotic cell death.[4][5][6]

Data Presentation

Luvixasertib Kinase and Cell Growth Inhibition

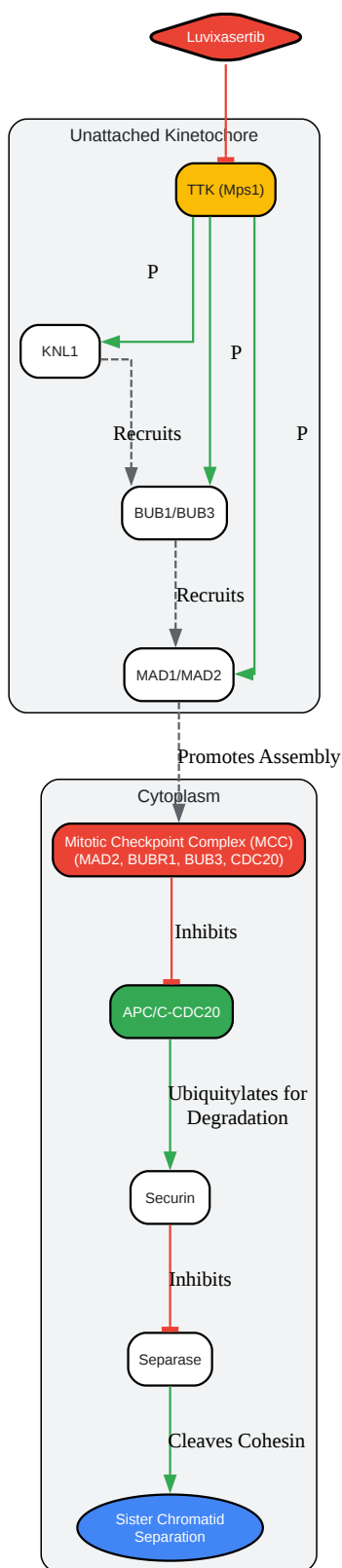
Parameter	Value	Cell Line/Assay Conditions	Reference
TTK IC50	1.7 nM	In vitro kinase assay	[4][6]
TTK Ki	0.1 nM	In vitro kinase assay	[5]
HCT-116 IC50	Not explicitly stated, but potent growth inhibitor	Human colon carcinoma	[6]
MDA-MB-468 IC50	Not explicitly stated, but potent growth inhibitor	Human triple-negative breast cancer	[6]
OVCAR-3 IC50	Not explicitly stated, but potent growth inhibitor	Human ovarian cancer	[6]

In Vivo Efficacy of Luvixasertib

Animal Model	Treatment	Tumor Growth Inhibition (TGI)	Reference
MDA-MB-231 Xenograft (TNBC)	5 mg/kg, oral, daily	74%	[4] [6]
MDA-MB-231 Xenograft (TNBC)	6 mg/kg, oral, daily	89%	[4] [6]
MDA-MB-468 Xenograft (TNBC)	5 mg/kg, oral, daily	75%	[4] [6]
MDA-MB-468 Xenograft (TNBC)	6 mg/kg, oral, daily	94%	[4] [6]
PDX Model (High- Grade Serous Ovarian Cancer)	6.5 mg/kg, oral, daily	61%	[4] [6]
PDX Model (High- Grade Serous Ovarian Cancer)	7.5 mg/kg, oral, daily	97%	[4] [6]

Signaling Pathways and Experimental Workflows

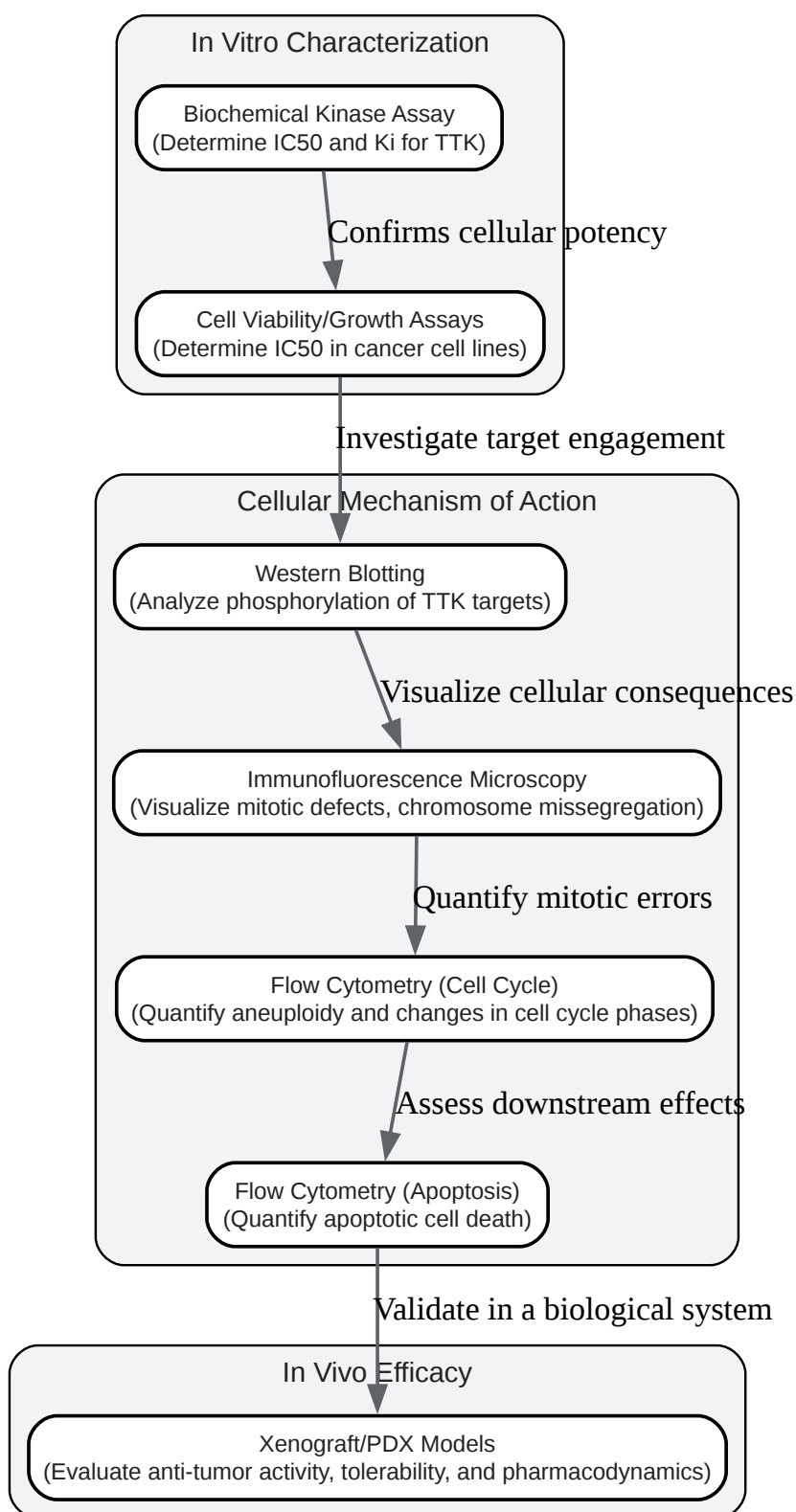
Spindle Assembly Checkpoint Signaling Pathway and Luvixasertib's Point of Intervention



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Caption: **Luvixasertib** inhibits TTK, preventing the phosphorylation cascade that activates the SAC.

Experimental Workflow for Characterizing Luvixasertib



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